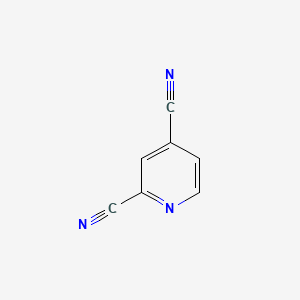
2,4-ピリジンジカルボニトリル
概要
説明
Pyridine-2,4-dicarbonitrile (PDCN) is a heterocyclic compound that has been studied extensively in the scientific community due to its unique properties and potential applications. PDCN has been used in a variety of fields, ranging from organic synthesis to biochemistry, and its structure and reactivity have been studied in detail.
科学的研究の応用
微生物プロセスにおける生体変換
2,4-ピリジンジカルボニトリルは、ロドコッカス・エリスロポリス A4 などの特定の微生物によって生体変換を受け、6-シアノピリジン-2-カルボキサミドに変換されます。 このプロセスは、生物触媒作用や環境生物修復の分野において重要です .
ビス-テトラゾールの合成
この化合物は、ビス-テトラゾールの合成における前駆体として役立ちます。ビス-テトラゾールは、生物活性分子と構造的に類似しているため、医薬品分野で潜在的な用途があります .
三座配位子の調製
2,4-ピリジンジカルボニトリルは、2,6-ビス(α-アミノイソプロピル)ピリジンなどのピリジン系三座配位子の合成に使用されます。 これらの配位子は、錯体金属触媒を生成するための配位化学において重要です .
超音波促進合成
超音波照射下で、1,6-ジアミノ-2-オキソ-1,2,3,4-テトラヒドロピリジン-3,5-ジカルボニトリル誘導体の効率的なワンポット合成に関与しています。 このような方法は反応速度と収率を高め、医薬品化学において有益です .
触媒調製
2,4-ピリジンジカルボニトリルは、チオピリジンの合成のための磁気回収可能な触媒の調製に使用されます。 これらの触媒は、再利用性と環境への影響の低減により、グリーンケミストリーにおいて貴重なものです .
抗菌剤および抗ウイルス剤の合成
バチルス・プミルス、黄色ブドウ球菌、コレラ菌、大腸菌、プロテウス・ミラビリス、緑膿菌、およびカンジダ・アルビカンスなどの様々な菌株に対する有望な抗菌および抗ウイルス活性を示すピリジンイミダゾ[2,1b]-1,3,4-チアジアゾールの合成のための出発物質として作用します .
作用機序
Target of Action
It’s known that nitrogen-containing heterocycles like pyridine-2,4-dicarbonitrile are employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .
Mode of Action
It has been reported that pyridine-2,4-dicarbonitrile can undergo a photoinitiated substitution reaction with certain amines . This suggests that the compound may interact with its targets through a photochemical process, leading to the formation of new compounds.
Biochemical Pathways
It’s known that the compound can be hydrated by rhodococcus erythropolis a4 to 6-cyanopyridine-2-carboxamide and 2-cyanopyridine-4-carboxamide . After a certain period, these intermediates are transformed into 2,6-pyridinedicarboxamide . This suggests that Pyridine-2,4-dicarbonitrile may affect biochemical pathways involving these compounds.
Result of Action
It’s known that the compound can be used to synthesize bis-tetrazoles and pyridine-based tridentate ligand 2,6-bis (α-aminoisopropyl)pyridine . This suggests that the compound may have potential applications in the synthesis of other bioactive compounds.
Action Environment
It’s known that the compound can undergo a photoinitiated substitution reaction , suggesting that light exposure may influence its action.
Safety and Hazards
将来の方向性
In terms of future directions, there is a need for a single robust method allowing the selective introduction of multiple functional groups into the pyridine scaffold . The paucity of transition metal-catalyzed strategies for late-stage functionalization (LSF) of pyridine-containing drugs gives the opportunity for further developments .
特性
IUPAC Name |
pyridine-2,4-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3N3/c8-4-6-1-2-10-7(3-6)5-9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAGQMFURMNTLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8067448 | |
| Record name | 2,4-Pyridinedicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8067448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29181-50-8 | |
| Record name | 2,4-Pyridinedicarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29181-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dicyanopyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029181508 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Pyridinedicarbonitrile | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Pyridinedicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8067448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine-2,4-dicarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.978 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DICYANOPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJ2X384UBJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Pyridine-2,4-dicarbonitrile interact with amines, and what are the products?
A1: Pyridine-2,4-dicarbonitrile undergoes a photochemically induced substitution reaction with primary and secondary amines. [, ] This reaction results in the replacement of one of the nitrile groups with an alkylamino group, leading to the formation of aminocyanopyridines. [] This reaction is particularly interesting as it offers a direct route to synthesize these valuable compounds.
Q2: What is the role of photochemical induction in the reaction of Pyridine-2,4-dicarbonitrile with amines?
A2: The reaction between Pyridine-2,4-dicarbonitrile and amines is initiated by light. [, ] Specifically, the process involves photochemically induced electron transfer. [] Research suggests that substituted aniline derivatives act as electron donors, transferring an electron to the Pyridine-2,4-dicarbonitrile (the acceptor) upon light exposure. [] This electron transfer process is crucial for the subsequent substitution reaction to occur.
Q3: Does the structure of the amine influence its reactivity with Pyridine-2,4-dicarbonitrile?
A3: Yes, the structure of the amine, particularly the substituents on the aniline ring, can significantly impact the reaction. [] The research suggests that the type of substituent on the aniline ring influences the electron-donating ability of the amine. This, in turn, affects the efficiency of the photochemically induced electron transfer to Pyridine-2,4-dicarbonitrile, ultimately influencing the overall reaction rate and yield of the aminocyanopyridine product.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(2-Hydroxybenzoyl)amino]propanoic acid](/img/structure/B1330112.png)











